4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
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Overview
Description
4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the 1,3-dipolar cycloaddition of a sydnone with a propargylic acid amide, followed by further functionalization steps . Another approach involves the hydrogenation of pyrazolo[1,5-a]pyridines, leading to the formation of the tetrahydropyrazolo ring system .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic hydrogenation and regioselective functionalization techniques are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: This compound has a similar fused ring system but differs in the position of nitrogen atoms.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: This compound features a pyridine ring instead of a pyridazine ring.
Uniqueness
4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h4,8H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYNZVOVHFCHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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